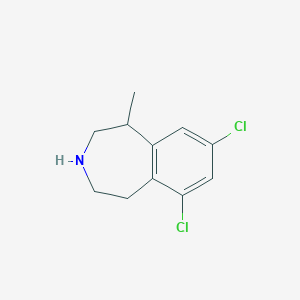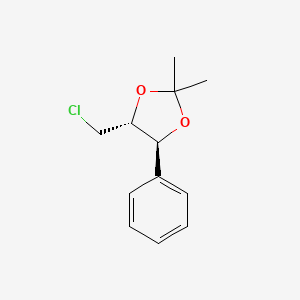
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a phenyl group makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. Common precursors include 2,2-dimethyl-1,3-dioxolane derivatives, which can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of dioxolane aldehydes or acids.
Reduction: Formation of reduced phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral purity. It may also serve as a building block for the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
作用機序
The mechanism by which (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- (4R,5S)-4-(bromomethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(methoxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
Uniqueness
Compared to its analogs, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other substituents.
特性
CAS番号 |
501012-71-1 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC名 |
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
YONFFTSRYARUDI-QWRGUYRKSA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)CCl)C |
正規SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
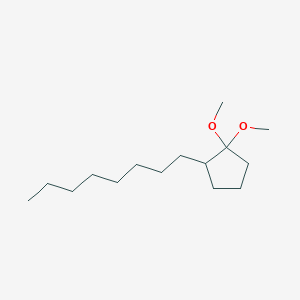
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)

![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
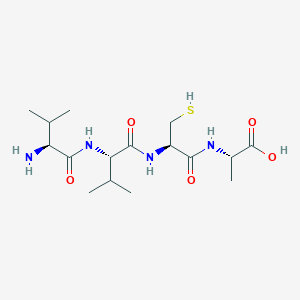

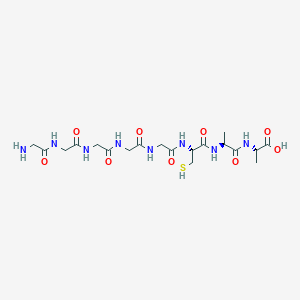
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)

![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
